Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate
Description
Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl substituent on a branched aliphatic backbone. Its structure combines the steric protection of the Boc group with the electron-withdrawing dimethylcarbamoyl moiety, which may influence both its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)8-10(11(16)15(6)7)14-12(17)18-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYHZRFDKSOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method includes the use of tert-butyl carbamate and an alkyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate esters. This modification can alter the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
IV-31b and IV-31c
These compounds () share the Boc-Leu-OH backbone but incorporate aromatic substituents (2-fluorophenylmethyl in IV-31b and 2-chlorophenylmethyl in IV-31c). Key differences include:
- Melting Points : IV-31b (96–98°C) and IV-31c (102–105°C) exhibit higher melting points than aliphatic analogs, likely due to enhanced crystallinity from aromatic stacking .
- Reactivity : The electron-withdrawing fluorine and chlorine atoms in IV-31b/c may increase electrophilicity at the carbamate carbonyl, contrasting with the electron-donating dimethylcarbamoyl group in the target compound.
PBHM1048
This cyclohexyl derivative () features a hydroxyl group and dimethylcarbamoyl substituent. The rigid cyclohexane ring likely reduces solubility in nonpolar solvents compared to the target compound’s flexible 3-methylbutyl chain.
Functional Group Variations and Reactivity
Chlorosulfonyl Derivative ()
The chlorosulfonyl group in this analog confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate formation. This contrasts with the dimethylcarbamoyl group, which is less reactive but stabilizes adjacent electrophilic centers via resonance .
Hydrazinecarbonyl Derivative ()
The hydrazine moiety introduces nucleophilic sites for condensation reactions (e.g., formation of hydrazones), a property absent in the target compound. This functional divergence highlights the tunability of carbamate derivatives for specific synthetic applications .
Fluorocyclobutyl Derivative ()
The fluorinated cyclobutane ring introduces steric hindrance and electronic effects that could modulate membrane permeability in biological systems. Such structural features are absent in the target compound but are critical in optimizing pharmacokinetic profiles .
Hydroxymethylcyclopentenyl Derivative ()
The cyclopentene ring and hydroxymethyl group may enhance interactions with enzymatic active sites through π-stacking or hydrogen bonding. This contrasts with the target compound’s aliphatic chain, which prioritizes conformational flexibility .
Comparative Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C12H23N3O3
- Molecular Weight: 243.33 g/mol
- CAS Number: 75178-96-0
The structure includes a tert-butyl group, a dimethylcarbamoyl moiety, and a 3-methylbutyl chain, which contribute to its unique biological properties.
Synthesis
This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with dimethylcarbamic acid derivatives. The general procedure includes:
- Dissolving tert-butyl carbamate in an appropriate solvent (e.g., THF).
- Adding dimethylcarbamic acid under controlled conditions.
- Purification through recrystallization or chromatography.
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory effects:
- Acetylcholinesterase Inhibition: The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Properties: Studies have demonstrated that this compound reduces pro-inflammatory cytokines such as TNF-α, suggesting a role in modulating inflammatory responses in neurodegenerative conditions .
Case Studies and Research Findings
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
